molecular formula C9H4F3NO B6308850 3-(Trifluoromethyl)benzoyl cyanide CAS No. 77173-53-6

3-(Trifluoromethyl)benzoyl cyanide

Cat. No. B6308850
CAS RN: 77173-53-6
M. Wt: 199.13 g/mol
InChI Key: IYQHVBPHXDHCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)benzoyl cyanide, also known as 3-TBC, is a synthetic organic compound that has been widely studied due to its unique properties and potential applications in various fields. It is a white, crystalline solid with a melting point of 117-118 °C and a boiling point of 219-220 °C. 3-TBC has a molecular weight of 265.21 g/mol and a molecular formula of C9H4F3NO. It is soluble in water, ethanol, and other organic solvents.

Mechanism of Action

3-(Trifluoromethyl)benzoyl cyanide has been found to act as a catalyst in the synthesis of various organic compounds. It has been found to increase the rate of reaction, as well as the yield of the desired product. It has also been found to increase the selectivity of the reaction. The mechanism of action of 3-(Trifluoromethyl)benzoyl cyanide is not fully understood, but it is believed to be related to the formation of an intermediate complex between the reactants and the catalyst.
Biochemical and Physiological Effects
3-(Trifluoromethyl)benzoyl cyanide has been found to be non-toxic and non-irritating. It has been found to be non-mutagenic and non-carcinogenic in laboratory studies. In addition, it has been found to have no adverse effects on the environment.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Trifluoromethyl)benzoyl cyanide in laboratory experiments include its low cost, easy availability, and its ability to catalyze the synthesis of various organic compounds. Its limitations include its low solubility in water, its low boiling point, and its tendency to react with other compounds.

Future Directions

The future directions for 3-(Trifluoromethyl)benzoyl cyanide research include further studies on its mechanism of action, its potential applications in drug synthesis, and its potential use in the synthesis of other organic compounds. In addition, further studies could be conducted to investigate its potential toxicity and environmental impact. Finally, further research could be conducted to explore its potential uses in the synthesis of polymers and other materials.

Synthesis Methods

3-(Trifluoromethyl)benzoyl cyanide is synthesized via a three-step process. The first step involves the reaction of trifluoromethylbenzene and cyanide ion to form the intermediate trifluoromethylbenzoyl cyanide. The second step is the reaction of the intermediate with a base to form the final product, 3-(Trifluoromethyl)benzoyl cyanide. The third step is the purification of the product. The synthesis of 3-(Trifluoromethyl)benzoyl cyanide has been successfully carried out in the laboratory, and it can also be synthesized on an industrial scale.

Scientific Research Applications

3-(Trifluoromethyl)benzoyl cyanide has been widely studied in the field of scientific research due to its unique properties and potential applications. It has been used in the synthesis of various organic compounds, such as aryl halides, aryl amides, and aryl sulfonamides. It has also been used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. In addition, 3-(Trifluoromethyl)benzoyl cyanide has been used in the synthesis of polymers and other materials for use in various applications.

properties

IUPAC Name

3-(trifluoromethyl)benzoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQHVBPHXDHCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trifluoromethyl-benzoyl cyanide

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